Methyl hippurate

Description

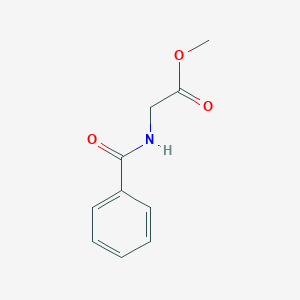

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-benzamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9(12)7-11-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKVNQKOTKPCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152880 | |

| Record name | Glycine, N-benzoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl hippurate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.0 mg/mL | |

| Record name | Methyl hippurate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1205-08-9 | |

| Record name | Methyl hippurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-benzoyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-benzoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hippurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl hippurate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Methyl Hippurate

Design and Optimization of Chemical Synthesis Routes

Esterification Reactions in Methyl Hippurate Formation

The primary and most well-established method for the synthesis of this compound is through the esterification of its parent carboxylic acid, hippuric acid. The Fischer-Speier esterification is a classical and widely employed acid-catalyzed reaction for this transformation. mdpi.compatsnap.com This equilibrium process involves the reaction of hippuric acid with methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting intermediate yields the final ester product, this compound. masterorganicchemistry.com

To optimize the yield of this compound, the reaction equilibrium must be shifted towards the product side. This is typically achieved by two main strategies:

Using an excess of the alcohol (methanol): By increasing the concentration of one of the reactants, the equilibrium shifts to favor the formation of the ester according to Le Chatelier's principle. masterorganicchemistry.comoperachem.com Often, the alcohol itself can be used as the solvent. operachem.com

Removal of water: As water is a product of the reaction, its continuous removal from the reaction mixture will drive the equilibrium forward. A common laboratory technique for this is the use of a Dean-Stark apparatus, particularly when the reaction is conducted in a solvent like toluene (B28343) that forms an azeotrope with water. operachem.com

Commonly used acid catalysts for this reaction include concentrated sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH). mdpi.comoperachem.commit.edu For instance, a typical laboratory procedure involves refluxing hippuric acid and an alcohol like cyclohexanol (B46403) with p-toluenesulfonic acid in toluene, with water removal via a Dean-Stark trap, achieving a high yield of the corresponding ester. operachem.com Another documented method involves heating hippuric acid with various alcohols in a hydrogen atmosphere without a catalyst to avoid side reactions that could cleave the amide bond. cancer.gov The derivatization of hippuric acid to its methyl ester is also a crucial step for its analysis by gas chromatography. researchgate.netbmj.comresearchgate.net

Table 1: Catalysts and Conditions for Fischer Esterification

| Catalyst | Typical Conditions | Purpose |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, catalytic amount | Protonates the carbonyl group, activating the carboxylic acid. masterorganicchemistry.comoperachem.com |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount | Solid, less corrosive alternative to H₂SO₄. operachem.com |

| Boron Trifluoride (BF₃) | Used with anhydrous alcohol | Lewis acid catalyst that activates the carbonyl group. operachem.com |

| Excess Alcohol | Used as solvent or in large molar excess | Shifts equilibrium towards ester formation. masterorganicchemistry.comoperachem.com |

| Dean-Stark Apparatus | Used with a water-immiscible solvent (e.g., toluene) | Removes water azeotropically to drive the reaction to completion. operachem.com |

Challenges and Innovations in Glycine (B1666218) Acylation Pathways

The synthesis of this compound fundamentally relies on the formation of an amide bond between a benzoyl group and the amino group of glycine, followed by esterification. The acylation of glycine presents its own set of challenges and has been a subject of innovation.

Challenges:

Rate-Limiting Glycine Bioavailability: In biological systems, the synthesis of hippurate can be limited by the availability of glycine for conjugation with benzoic acid. europa.eunih.gov This highlights the importance of the starting material's accessibility in synthetic contexts as well.

Harsh Reaction Conditions: Traditional chemical methods for the N-acylation of amino acids often rely on harsh reagents and conditions. For example, Friedel-Crafts acylation, while a powerful tool for forming C-C bonds, can face issues like low solubility of amino acid derivatives and the need for a large excess of reagents and high temperatures when applied to create precursors for compounds like this compound. mdpi.com The use of acyl chlorides, often derived from toxic chemicals like phosgene, is a common but environmentally unfavorable route. researchgate.net

Site-Specificity: In more complex peptides containing a glycine unit, achieving site-specific acylation at the glycine's α-C–H bond without affecting other reactive sites is a significant challenge. pnas.org

Innovations:

Enzymatic Synthesis: To circumvent the use of hazardous chemicals, enzymatic approaches for N-acylation are being developed. These "green chemistry" alternatives utilize enzymes like aminoacylases or lipases to catalyze the amide bond formation in environmentally benign aqueous systems. researchgate.net For example, a novel concept involves the enzymatic amidation of fatty acids with glycine, activated by glycerol, using a modified lipase, achieving high yields of N-acylglycines. researchgate.net

Catalytic Methods: Advances in catalysis offer milder and more efficient routes. For instance, a copper-catalyzed cross-coupling reaction has been developed to functionalize the α-C–H bond of glycine derivatives, allowing for the introduction of various groups under less stringent conditions. pnas.org

Aqueous Reaction Conditions: The use of aqueous conditions and non-toxic bases like sodium bicarbonate (NaHCO₃) for amine acylation represents a greener approach to forming the amide intermediate required for hippurate synthesis. acs.org

Synthesis of this compound Analogs and Conjugates

Amide Derivatives Synthesis and Structural Characterization

The amide functionality of this compound can be further derivatized to create novel molecular structures. A notable example is the synthesis of a rapeseed oil-based hippurate amide (ROHA). researchgate.net This process involves a two-step reaction:

Amidation of Rapeseed Oil: The oil is first reacted to produce a diol fatty amide, specifically N,N-bis(2-hydroxyethyl) rapeseed oil fatty amide.

Esterification: The resulting diol is then esterified with hippuric acid to yield the final hippurate amide resin. researchgate.net

The structural integrity of these newly synthesized amide derivatives is confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the key functional groups. In the case of ROHA, the spectra confirm the presence of the amide and ester moieties, showing characteristic absorption bands for the C=O of the ester (around 1738 cm⁻¹) and the C=O of the amide (around 1642 cm⁻¹), alongside hydroxyl (-OH) and aromatic (Ar) groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are employed for detailed structural elucidation. For ROHA, ¹H NMR spectra show characteristic peaks for the protons in the fatty acid chains, the methylene (B1212753) groups adjacent to the amide nitrogen, and the aromatic protons of the hippurate moiety. researchgate.net ¹³C NMR provides further confirmation, with distinct signals for the carbonyl carbons of the ester (δ 172.20–172.81 ppm) and amide (δ 166.23–166.77 ppm), as well as the carbons of the aromatic ring and the glycine backbone. researchgate.net

Other hippurate analogs with modified amide structures have also been synthesized and studied, such as N-methylhippuric acid. cdnsciencepub.com The synthesis of various substituted hippurates, for example with electron-donating or withdrawing groups on the phenyl ring, has been undertaken to explore their properties as enzyme substrates and inhibitors. nih.gov

Table 2: Spectroscopic Data for Rapeseed Oil-based Hippurate Amide (ROHA)

| Spectroscopic Technique | Key Findings | Reference |

|---|---|---|

| FTIR | Confirms presence of ester (>C=O at 1738 cm⁻¹) and amide (>C=O at 1642 cm⁻¹) functional groups. | researchgate.net |

| ¹H NMR | Shows signals for aromatic protons, methylene groups of the hippurate, and long-chain fatty acid protons. | researchgate.net |

| ¹³C NMR | Distinct peaks for ester carbonyl (172-173 ppm), amide carbonyl (166-167 ppm), and aromatic carbons. | researchgate.net |

Heterocyclic Ring Incorporations and Functionalization

The core structure of this compound can be modified by incorporating heterocyclic rings, leading to compounds with potentially novel chemical and biological properties. While direct examples of heterocyclic functionalization of this compound itself are not extensively documented, synthetic strategies applied to related N-acyl amino acids and heterocycles provide a clear pathway for such modifications.

One versatile approach involves using oxazol-5-one derivatives, which can be readily formed from N-acyl amino acids like hippuric acid through cyclodehydration. acs.orgresearchgate.net For example, 4-trifluoroacetyl-2-phenyloxazol-5-one, derived from N-trifluoroacetylated phenylglycine, serves as a template for synthesizing a wide array of trifluoromethyl-substituted heterocycles, including imidazolines. researchgate.net This demonstrates that the hippurate backbone, when cyclized into an oxazolone, becomes a reactive intermediate amenable to further transformations and heterocyclic synthesis.

Metal Complex Formation with Hippurate Ligands

Hippuric acid and its esters can act as ligands, coordinating with a wide range of metal ions to form metal complexes. The hippurate anion typically functions as a bidentate or monodentate ligand. researchgate.netijisrt.com

Coordination Modes: In many complexes, hippurate acts as a bidentate ligand, coordinating to the metal center through one of the carboxylate oxygen atoms and the nitrogen atom of the amide group. researchgate.netasianpubs.org Alternatively, it can coordinate as a monodentate ligand, using only a carboxylate oxygen. researchgate.net The specific coordination mode can be influenced by the metal ion, the solvent system, and the presence of other co-ligands. ijisrt.comasianpubs.org

Synthesis of Complexes: The synthesis of these complexes is generally straightforward, often involving the reaction of a metal salt (e.g., metal chloride) with hippuric acid in a suitable solvent at a controlled pH. asianpubs.orguobaghdad.edu.iqresearchgate.net Mixed ligand complexes, where hippurate is one of multiple different ligands bound to the metal center, have also been extensively synthesized and studied. researchgate.netijisrt.comasianpubs.org Examples include complexes containing co-ligands like iminodiacetic acid, imidazole, 2,2'-bipyridine, and ammonium (B1175870) thiocyanate. researchgate.netijisrt.comasianpubs.org

Structural Characterization: The resulting metal complexes are characterized using a variety of analytical techniques:

Elemental Analysis and Spectroscopy: Infrared (IR) and electronic (UV-Vis) spectroscopy are used to confirm the coordination of the hippurate ligand to the metal. For example, in IR spectra, the disappearance of the carboxylic acid's C=O stretching band and the appearance of asymmetric and symmetric stretching frequencies for the coordinated carboxylate group are indicative of complex formation. asianpubs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, revealing the precise coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square-planar), bond lengths, and bond angles. researchgate.nettandfonline.com For example, a copper(II) complex with two hippurate and two benzimidazole (B57391) ligands was found to have a tetrahedrally distorted square-planar geometry. researchgate.net

Magnetic Measurements: These studies help determine the electronic structure and spin state of the metal ion in the complex. asianpubs.org

A variety of metal hippurate complexes have been synthesized, including those with vanadium(III), chromium(III), iron(III), cobalt(II), nickel(II), copper(II), and aluminum. researchgate.netijisrt.comasianpubs.orgtandfonline.com For instance, multinuclear aluminum hippurate complexes have been synthesized by reacting tri-tert-butyl aluminum with hippuric acid, resulting in complex structures with fused heterocyclic rings formed by the aluminum atoms and hippurate moieties. tandfonline.comresearchgate.nettandfonline.com

Table 3: Examples of Metal Complexes with Hippurate Ligands

| Metal Ion | Co-ligand(s) | Coordination Geometry | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cu(II) | Benzimidazole | Tetrahedrally distorted square-planar | Hippurate coordinates through carboxylate oxygen. | researchgate.net |

| Ni(II) | Iminodiacetic Acid, Water | Octahedral | Hippurate acts as a bidentate ligand (O and N coordination). | asianpubs.org |

| V(III), Cr(III), Fe(III) | None | Not specified | Metal-ligand coordination occurs only via the carboxylate group. | researchgate.net |

| Al(III) | None (forms multinuclear complex) | Fused heterocyclic framework | Four aluminum atoms and two hippurate moieties form the core structure. | tandfonline.comresearchgate.net |

| Co(II), Ni(II) | Ammonium thiocyanate, Hydroxyl ammonium chloride | Octahedral | Hippurate is a bidentate ligand, coordinating through N and O sites. | ijisrt.com |

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14566 |

| Hippuric acid | 464 |

| Glycine | 750 |

| Methanol | 887 |

| Toluene | 1140 |

| Sulfuric acid | 1118 |

| p-Toluenesulfonic acid | 6101 |

| Cyclohexanol | 7966 |

| Benzoic acid | 243 |

| N-methylhippuric acid | 135400 |

| Benzoyl chloride | 7999 |

| Rapeseed oil | 128892 |

| Imidazole | 795 |

| 2,2'-Bipyridine | 10839 |

| Vanadium | 23990 |

| Chromium | 23976 |

| Iron | 23925 |

| Cobalt | 23938 |

| Nickel | 935 |

| Copper | 23979 |

| Aluminum | 5284272 |

| Iminodiacetic acid | 793 |

| Ammonium thiocyanate | 14264 |

State of the Art Analytical and Spectroscopic Characterization of Methyl Hippurate

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to the unambiguous structural determination of methyl hippurate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in the molecule. Experimental ¹H NMR data for this compound, acquired at 600 MHz in deuterated methanol (B129727) (CD3OD), shows characteristic chemical shifts. hmdb.ca For instance, in a typical spectrum, distinct peaks corresponding to the aromatic protons of the benzoyl group, the methylene (B1212753) protons of the glycine (B1666218) backbone, and the methyl protons of the ester group are observed. hmdb.ca Specifically, signals for hippurate can be identified by peaks at approximately 3.97 ppm (doublet, CH2), 7.56 ppm (triplet, m-CH), 7.64 ppm (triplet, p-CH), and 7.84 ppm (doublet, o-CH). reading.ac.uk

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. drugbank.com The ¹³C NMR spectrum of hippuric acid, the parent compound of this compound, shows distinct chemical shifts for the carbonyl carbons, the aromatic carbons, and the methylene carbon. chemicalbook.com For hippurate, these shifts appear at approximately 179.4, 173.1, 134.8, 131.4, and 129.8 ppm. reading.ac.uk

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), provide correlations between directly bonded protons and carbons, which is invaluable for assigning complex spectra. hmdb.caresearchgate.net An [¹H, ¹³C]-HSQC NMR spectrum for this compound has been experimentally determined, offering a detailed map of its proton-carbon connectivities. hmdb.ca The application of chemometric analyses to 2D NMR data can further enhance the interpretation of complex mixtures containing metabolites like this compound. researchgate.net

Isotope Labeling: Isotope labeling, where atoms in a molecule are replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), is a sophisticated technique used in metabolomics and drug development studies. sigmaaldrich.com Deuterium-labeled (e.g., 3-Methyl Hippuric acid-d7) and ¹³C-labeled hippurate derivatives are used as internal standards for accurate quantification in mass spectrometry-based analyses. medchemexpress.comnih.gov This approach improves the accuracy of metabolite quantification and aids in the identification of metabolite peaks in complex biological samples. researchgate.net

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and for identifying it as a metabolite in biological samples. researchgate.net The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). gentechscientific.com

In its pure form, this compound has a monoisotopic mass of 193.073893223 Da. lmdb.ca Gas chromatography-mass spectrometry (GC-MS) is frequently used for the analysis of this compound and related compounds. nih.govnist.gov The fragmentation pattern observed in the mass spectrum provides structural information. gentechscientific.com For hippurate, fragmentation predominantly involves the loss of the glycine moiety. reading.ac.uk The mass spectra of methyl derivatives of hippuric acid and its isomers (o-, m-, and p-methyl hippuric acid) show characteristic fragmentation patterns that allow for their differentiation. researchgate.net

This compound is recognized as a metabolite, an intermediate or product of metabolism. ebi.ac.ukebi.ac.uk It is functionally related to N-benzoylglycine. nih.gov The detection of methylhippuric acid in urine can serve as a biomarker for exposure to xylene. hmdb.calmdb.cahmdb.ca Analytical methods using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed for the selective and quantitative analysis of methylhippuric acid isomers in urine samples from workers. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. nih.gov Fourier Transform Infrared (FTIR) spectroscopy studies have confirmed that the fundamental structure of the hippurate guest molecule remains largely unchanged during processes like intercalation into nanocomposites. researchgate.net

The NIST WebBook provides gas-phase IR spectrum data for this compound, which can be used as a reference. nist.gov These spectra typically show strong absorptions for the N-H stretching of the amide, C=O stretching of the ester and amide groups, and C-H stretching of the aromatic and aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique that measures the absorption of UV or visible light by a substance. nih.gov This method can be used for the quantification of this compound and its parent compound, hippuric acid, in various samples, including urine. nih.govresearchgate.net

For instance, a method for the determination of hippuric acid and its methyl derivatives in urine involves measuring the absorbance of colored azlactones formed after extraction. nih.gov More directly, Shimadzu UV-Visible Spectrophotometer analysis has been used to quantify urinary methyl-hippuric acid (MHA) levels, with a wavelength of 205 nm being used for measurement against a water blank. researchgate.net Another study on hippuric acid prodrugs used a wavelength of 228 nm for spectrophotometric estimation. impactfactor.orgresearchgate.net The technique is valued for its simplicity and is often used in conjunction with separation methods like HPLC. researchgate.netnih.gov

Fluorometric detection offers high sensitivity for the quantification of certain compounds. While direct fluorometric methods for this compound are not extensively detailed in the provided context, a fluorometric method for the determination of its parent compound, hippuric acid, has been described. nih.gov This suggests that derivatization of this compound to a fluorescent product could be a viable strategy for enhancing detection sensitivity in analytical applications.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Electronic Transitions

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of hippuric acid and its derivatives. libretexts.org Methods have been developed for the simultaneous analysis of hippuric acid and its methyl isomers (o-, m-, and p-methylhippuric acids) in urine. researchgate.net These methods often use a reversed-phase column (like C18) with a mobile phase typically consisting of a methanol/water/acetic acid mixture. researchgate.netnih.gov HPLC can be performed with minimal sample pretreatment, sometimes allowing for direct injection of urine samples. researchgate.net The detection is commonly carried out using a UV detector. researchgate.netnih.gov

Gas Chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another powerful tool. A modified GC method allows for the simultaneous determination of hippuric acid and its methyl isomers after derivatization into their methyl esters. researchgate.net This method provides good separation of the derivatives within a short analysis time. researchgate.net

Quantitative analysis of methylhippuric acids in urine has been successfully achieved using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offering high selectivity and sensitivity. nih.gov These advanced chromatographic methods are crucial for applications such as monitoring occupational exposure to industrial solvents like xylene, for which methylhippuric acid is a known metabolite. nih.govphcogj.com

Interactive Data Table: Analytical Techniques for this compound

| Technique | Application | Key Findings/Parameters |

| ¹H NMR | Structural Elucidation | Shows characteristic shifts for aromatic, methylene, and methyl protons. hmdb.ca |

| ¹³C NMR | Structural Elucidation | Provides data on the carbon skeleton. drugbank.comchemicalbook.com |

| 2D NMR (HSQC) | Structural Elucidation | Correlates directly bonded protons and carbons for detailed structural assignment. hmdb.ca |

| Mass Spectrometry (MS) | Molecular Weight & Structure | Determines molecular weight (193.073893223 Da) and fragmentation patterns. reading.ac.uklmdb.ca |

| GC-MS | Separation & Identification | Used for analyzing this compound and its isomers in biological samples. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies key functional groups like N-H, C=O, and C-H. researchgate.netnih.gov |

| UV-Vis Spectrophotometry | Quantification | Used for quantitative analysis in urine, often at wavelengths around 205 nm or 228 nm. researchgate.netimpactfactor.org |

| HPLC | Separation & Quantification | Separates hippuric acid and its methyl isomers using reversed-phase columns. researchgate.netnih.gov |

| UPLC-MS/MS | Quantitative Analysis | Offers high selectivity and sensitivity for quantifying methylhippuric acid isomers in urine. nih.gov |

High-Performance Liquid Chromatography (HPLC) Techniques for Urinary Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound and related compounds in urinary metabolite profiling. nih.gov Its preference is due to its robustness and efficiency in separating non-volatile compounds from complex mixtures. nih.govresearchgate.net

Several HPLC-based methods have been developed for the simultaneous analysis of hippuric acid and its methylated derivatives, including this compound. One such method involves extraction from acidified urine using methyl-t-butyl ether, followed by evaporation of the organic phase. The residue is then dissolved in a mobile phase typically consisting of a potassium phosphate (B84403) buffer, methanol, and tetrahydrofuran, allowing for the complete separation of meta- and para-methylhippuric acids in under 20 minutes on an octadecyl-dimethysilyl silica (B1680970) column. researchgate.net Another approach allows for the direct analysis of urine samples without prior solvent extraction, simplifying the workflow. researchgate.netnih.gov This is achieved using a reversed-phase column and a mobile phase of methanol, water, and acetic acid. researchgate.net

For enhanced separation and detection, ion-exchange HPLC methods have been successfully employed. A method utilizing a Zorbax SCX-300 column with a mobile phase of acetonitrile (B52724) and sodium perchlorate (B79767) monohydrate (pH 5.8) has been validated for the analysis of methenamine (B1676377) hippurate, from which this compound can be derived. nih.gov Detection is commonly performed using a UV detector, with wavelengths set around 212 nm, 216 nm, or 225 nm depending on the specific method and target analytes. researchgate.netnih.govnih.gov Furthermore, the use of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity, enabling the baseline resolution of o-, m-, and p-methylhippuric acid isomers. nih.gov

Table 1: Examples of HPLC Methods for Hippurate Analysis

| Analytical Technique | Column Type | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Octadecyl-dimethysilyl silica | 91% Potassium phosphate buffer (12.0mM, pH: 2.0), 4.5% methanol, 4.5% tetrahydrofuran | UV at 216 nm | Simultaneous analysis of hippuric and methylhippuric acids in urine after extraction | researchgate.net |

| Ion-Exchange HPLC-UV | Zorbax SCX-300 | Acetonitrile-0.1M sodium perchlorate monohydrate (pH 5.8) (70:30, v/v) | UV at 212 nm | Determination of methenamine in methenamine hippurate preparations | nih.gov |

| HPLC-UV | Dinitrophenyl-silica gel | Methanol/water/acetic acid (80/20/0.2) with 0.2% tetra-n-butylammonium bromide | UV at 225 nm | Direct determination of hippuric and methylhippuric acids in urine | nih.gov |

| UPLC-MS/MS | - | - | Tandem Mass Spectrometry | Selective analysis of o-, m-, p-methylhippuric acid isomers in urine | nih.gov |

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of hippurates, provided they are first converted into volatile derivatives. researchgate.net Since compounds like hippuric acid have low volatility, a derivatization step is essential for GC analysis. researchgate.net The most common derivatization process is methyl esterification, which converts hippuric and methylhippuric acids into their corresponding methyl esters, including this compound. researchgate.netresearchgate.net This is often achieved by using methanol in an acidic medium, such as hydrochloric acid. researchgate.netresearchgate.net

Once derivatized, the resulting volatile compounds can be separated and quantified. A typical GC-MS method might use a DB-1 capillary column, which can effectively separate the methyl esters of hippuric acid and its ortho-, meta-, and para-methylated isomers within approximately 11 to 19 minutes. researchgate.netresearchgate.net This technique offers high sensitivity, with detection limits reported to be as low as 8–27 picograms. researchgate.net

GC-based methods are not only used for biological monitoring but also for quality control applications, such as determining residual methenamine hippurate on manufacturing equipment surfaces after cleaning. nih.gov In such applications, a capillary GC method with a Supelcowax-10 column can be used to quantify the residue collected via swabs. nih.gov The derivatization makes the analytes suitable for GC analysis, improving volatility, reducing system adsorption, and enhancing peak symmetry and detector response. gcms.cz

Rigorous Method Validation Protocols for Analytical Research

The reliability of analytical data for this compound hinges on rigorous method validation, which is conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). impactfactor.orgeuropa.eu This process ensures that the analytical procedure is suitable for its intended purpose.

Assessment of Linearity, Range, and Calibration Curve Characteristics

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. For hippurate analysis, methods consistently show excellent linearity over specified concentration ranges. researchgate.net

GC-MS: A method for urinary metabolites, including methylhippuric acids, established linearity in the range of 0.05–25 µg for each compound, with correlation coefficients (r) exceeding 0.9999. researchgate.net

HPLC: An ion-exchange HPLC method for methenamine demonstrated linearity over a concentration range of 0.25–50 mM. nih.gov Another HPLC method for urinary metabolites showed linear calibration curves from 0.1 to 3 mg/mL with a correlation coefficient greater than 0.99. nih.gov

Spectrophotometry: A UV-visible spectrophotometric method for hippuric acid was linear across a concentration range of 2–6 µg/mL, with a coefficient of determination (r²) of 0.9988. impactfactor.org

Table 2: Linearity Parameters from Validated Analytical Methods

| Analytical Technique | Analyte | Linearity Range | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|

| GC-MS | Methylhippuric acids | 0.05–25 µg | > 0.9999 (r) | researchgate.net |

| HPLC | Methenamine | 0.25–50 mM | - | nih.gov |

| HPLC | Hippuric & m-Methylhippuric acid | 0.1–3 mg/mL | > 0.99 (r) | nih.gov |

| UV-Vis Spectrophotometry | Hippuric acid | 2–6 µg/mL | 0.9988 (r²) | impactfactor.org |

| UPLC-MS/MS | o- and p-Methylhippuric acid | 0.2–8.12 mM | - | nih.gov |

| UPLC-MS/MS | m-Methylhippuric acid | 0.41–16.23 mM | - | nih.gov |

Evaluation of Precision: Repeatability and Intermediate Precision

Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govimpactfactor.org

Repeatability (Intra-day Precision): This measures precision over a short interval of time with the same analyst and equipment. For an ion-exchange HPLC method, the intra-day relative standard deviation (RSD) was less than 1.25%. nih.gov For a UPLC-MS/MS method, the intra-day precision was below 6% for all tested concentration levels. nih.gov

Intermediate Precision (Inter-day Precision): This is determined by conducting the assay in the same laboratory but on different days, or with different analysts or equipment. The inter-day RSD for the ion-exchange HPLC method was less than 1.85%. nih.gov The UPLC-MS/MS method also reported an inter-day precision of less than 6%. nih.gov A spectrophotometric method reported that both repeatability and intermediate day RSD values were less than 2%. impactfactor.org

These low RSD values indicate that the analytical methods are highly precise and produce consistent results. nih.govimpactfactor.org

Determination of Accuracy: Recovery Studies

Accuracy reflects the closeness of the measured value to the true value. It is commonly determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated. impactfactor.org

In a study validating a spectrophotometric method, accuracy was assessed by spiking at 80%, 100%, and 120% of the target concentration. The percentage recovery was found to be within the permissible range of 90% to 120%, indicating high accuracy. impactfactor.org

For an ion-exchange HPLC method, the accuracy was demonstrated to be between 99% and 101% by measuring the recovery of methenamine from spiked placebo tablets. nih.gov

A UPLC-MS/MS method for methylhippuric acid isomers reported an accuracy evaluated at 97±4%. nih.gov

A GC method for residual methenamine hippurate on various surfaces showed mean recoveries ranging from 50.6% on neoprene/PVC gaskets to 96.1% on Teflon, highlighting the importance of matrix-specific validation. nih.gov

Specificity and Selectivity in Complex Matrices

Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu Selectivity is a measure of how capable a method is of distinguishing the analyte from other substances.

In the context of analyzing this compound in urine, the matrix is inherently complex. Therefore, ensuring that the analytical method is not affected by other endogenous or exogenous compounds is critical.

An ion-exchange HPLC method demonstrated specificity by showing that the peaks for mandelic acid, hippuric acid, and other ingredients from placebo tablets did not interfere with the analysis of methenamine. nih.gov

GC-MS methods have been shown to successfully analyze small amounts of rat and human urine samples without any interference from coexisting substances. researchgate.net

The development of a UPLC-MS/MS method was specifically aimed at achieving greater selectivity to resolve the three isomers of methylhippuric acid at baseline, demonstrating a negligible matrix effect under the optimized conditions. nih.gov This high degree of selectivity is crucial for accurately quantifying individual isomers, which may have different metabolic origins. nih.gov

Robustness and Stability Testing of Analytical Procedures

The reliability of an analytical method for this compound is ensured through rigorous testing of its robustness and its ability to remain stable under various conditions. These tests are critical for method validation and are mandated by guidelines such as those from the International Conference on Harmonisation (ICH). medcraveonline.combiomedres.us

Robustness Testing

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu For chromatographic methods like High-Performance Liquid Chromatography (HPLC) used in the analysis of this compound and related compounds, robustness is evaluated by observing the effect of minor changes on the analytical results.

A study validating a spectrophotometric method for a hippuric acid prodrug involved testing for robustness by slightly altering the wavelength for measurement. researchgate.net The results showed that minor shifts in the wavelength did not significantly affect the outcome, confirming the method's robustness. researchgate.netimpactfactor.org In HPLC-based methods, common parameters that are intentionally varied include:

The pH of the mobile phase (e.g., ± 0.2 units) ijpqa.com

The flow rate of the mobile phase (e.g., ± 0.2 mL/min) ijpqa.com

The composition of the mobile phase (e.g., minor changes in solvent ratios)

The temperature of the analytical column (e.g., ± 5°C) ijpqa.com

The method is considered robust if the results, such as peak resolution and analyte quantification, remain within acceptable limits despite these variations. ijpqa.com

Stability Testing (Forced Degradation)

Stability testing, particularly through forced degradation studies, is essential to establish the stability-indicating properties of an analytical method. biomedres.usopenaccessjournals.com These studies involve subjecting the analyte to stress conditions that are more severe than standard accelerated stability testing to generate potential degradation products. medcraveonline.comajrconline.org This helps in identifying degradation pathways and demonstrating that the analytical method can accurately measure the analyte in the presence of its degradants. openaccessjournals.com

Common forced degradation conditions include:

Acid and Base Hydrolysis: The analyte is exposed to acidic and basic solutions over a wide pH range to evaluate its susceptibility to hydrolysis. biomedres.us

Oxidation: Oxidative stress is typically induced using hydrogen peroxide solution (e.g., 0.1% to 3%). ajrconline.org

Thermal Degradation: The analyte is exposed to dry heat at temperatures higher than those used for accelerated testing (e.g., 40-80°C). medcraveonline.com

Photostability: The analyte is exposed to light, often following ICH Q1B guidelines, to assess light sensitivity. medcraveonline.com

In a study on methenamine hippurate, forced degradation was performed under acidic, alkaline, thermal, photolytic, hydrolytic, and oxidative conditions to validate the stability-indicating nature of the analytical method. ijpqa.com Similarly, a study analyzing hippuric acid and methylhippuric acid in urine noted that samples could be kept for 15 days in a 4°C refrigerator without significant loss, indicating stability under those specific storage conditions. nih.gov The goal is typically to achieve a target degradation of around 10-20% of the active pharmaceutical ingredient (API) to ensure that the "worst-case" degradation products can be adequately studied and separated by the method. openaccessjournals.comajrconline.org

Quantification and Detection Limits (LOQ/LOD)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods, defining the lower limits of analytical performance.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy. loesungsfabrik.denih.gov It is often determined by establishing a signal-to-noise ratio of 3:1. loesungsfabrik.de

Limit of Quantification (LOQ): The LOQ represents the lowest concentration of an analyte that can be quantitatively determined with a suitable level of precision and accuracy. loesungsfabrik.denih.gov A typical signal-to-noise ratio for establishing the LOQ is 10:1. The LOQ is a critical parameter for assays that quantify impurities or degradation products. europa.eu

The LOD and LOQ for this compound and its isomers have been determined using various analytical techniques. These values are highly dependent on the instrumentation, the sample matrix (e.g., urine, plasma, pharmaceutical preparations), and the specific sample preparation procedures employed.

For instance, a UV-visible spectrophotometric method developed for a hippuric acid prodrug reported an LOD of 0.048 µg/mL and an LOQ of 0.146 µg/mL. impactfactor.org Another study using HPLC for the determination of hippuric acid and methylhippuric acids in urine found detection limits of 0.18 µg/mL for hippuric acid, 0.46 µg/mL for 2-methylhippuric acid, and 0.12 µg/mL for 3- and 4-methylhippuric acid. nih.gov

Gas chromatography-mass spectrometry (GC-MS) methods often provide very low detection limits. One GC-MS method for urinary metabolites reported a detection limit of 8–27 pg for injected compounds, including methyl ester derivatives of hippuric and methylhippuric acids. researchgate.net Another GC-MS method for hippuric and methylhippuric acids in urine reported detection limits in the range of 1.0-2.5 µg/mL. nih.gov

The table below summarizes the reported LOD and LOQ values for methylhippuric acid isomers from various research findings.

Interactive Table: LOD and LOQ for Methylhippuric Acid Isomers

| Analyte(s) | Analytical Technique | Matrix | LOD | LOQ/Lowest Determination Concentration | Citation |

|---|---|---|---|---|---|

| 2-Methylhippuric Acid | HPLC-DAD | Urine | 0.46 µg/mL | 0.92 µg/mL | nih.gov |

| 3- & 4-Methylhippuric Acid | HPLC-DAD | Urine | 0.12 µg/mL | 0.24 µg/mL | nih.gov |

| Methylhippuric Acids | HPLC | Urine | 5 mg/L | Not Specified | nih.gov |

| o-, m-, p-Methylhippuric Acids | GC-MS | Urine | 1.0-2.5 µg/mL | Not Specified | nih.gov |

| o-, m-, p-Methylhippuric Acids | GC-MS | Urine | 8-27 pg (on column) | Not Specified | researchgate.net |

| o-, m-, p-Methylhippuric Acids | HPLC-UV | Urine | 1.7-2.5 ng/mL | Not Specified | researchgate.net |

Table of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 71490 |

| Hippuric acid | 464 |

| o-Methylhippuric acid | 14046 |

| m-Methylhippuric acid | 14047 |

| p-Methylhippuric acid | 14048 |

| Toluene (B28343) | 1140 |

| Xylene | 7237 |

| Methanol | 887 |

| Acetonitrile | 6342 |

| Methenamine | 4101 |

| Methenamine hippurate | 16219561 |

Comprehensive Biological and Biochemical Roles of Methyl Hippurate and Its Derivatives

Insights into Mammalian-Microbial Co-metabolism and Gut Microbiome Dynamics

Hippurate, a key mammalian-microbial co-metabolite, offers a window into the intricate relationship between the host and its gut microbiota. researchgate.net Its formation and excretion are influenced by a complex interplay of dietary intake, microbial activity, and host metabolism.

Contribution of Gut Microbiota to Hippurate Biosynthesis from Dietary Precursors

The journey of hippurate begins with dietary precursors, primarily aromatic compounds like polyphenols found in fruits, vegetables, and whole grains. researchgate.netresearchgate.netfrontiersin.org These compounds are resistant to digestion in the upper gastrointestinal tract and travel to the lower intestine, where they are metabolized by the gut microbiota. psu.edu A variety of gut microbes, including those from the Clostridium genus, are involved in the breakdown of these aromatic compounds into benzoic acid. nih.gov This benzoic acid is then absorbed by the host and transported to the liver and kidneys. researchgate.netnih.gov In these organs, the enzyme glycine (B1666218) N-acyltransferase facilitates the conjugation of benzoic acid with the amino acid glycine, forming hippurate, which is subsequently excreted in the urine. researchgate.netnih.gov This two-stage process, involving both microbial and mammalian enzymes, highlights the co-metabolic nature of hippurate synthesis. researchgate.netresearchgate.net

Impact of Diet and Microbial Diversity on Hippurate Excretion Profiles

The amount of hippurate excreted in the urine is significantly influenced by both diet and the diversity of the gut microbiome. bmj.combiorxiv.org Diets rich in fruits, whole grains, and other plant-based foods lead to higher levels of hippurate excretion due to the increased availability of polyphenol precursors. researchgate.net Conversely, a lower intake of these foods is associated with reduced hippurate levels.

A diverse and healthy gut microbiome is crucial for the efficient conversion of dietary precursors into benzoate (B1203000). researchgate.net Studies have shown a strong positive correlation between microbial gene richness and urinary hippurate concentrations. bmj.combiorxiv.org Individuals with lower microbial diversity exhibit significantly lower levels of hippurate. biorxiv.org This suggests that a less diverse microbiome may have a reduced capacity to metabolize dietary aromatic compounds, leading to decreased hippurate production. researchgate.net

Metabolic Significance and Biomarker Applications in Human Health

Beyond its role as an indicator of gut microbiome health, hippurate and its derivatives, such as methyl hippurate, have significant implications for human metabolic health and serve as important biomarkers in various clinical contexts.

Association with Inborn Errors of Metabolism and Mitochondrial Fatty Acid Beta-Oxidation Disorders

Acyl glycines, the class of compounds to which this compound belongs, are typically minor metabolites of fatty acids. hmdb.cahmdb.ca However, in several inborn errors of metabolism, the excretion of specific acyl glycines is elevated. hmdb.cahmdb.ca This makes the measurement of these metabolites in bodily fluids a useful tool for diagnosing these disorders. hmdb.cahmdb.ca

Specifically, increased levels of certain acyl glycines can be indicative of disorders related to mitochondrial fatty acid beta-oxidation. hmdb.cahmdb.caamegroups.orgmdpi.com These disorders are a group of inherited metabolic conditions where the body is unable to properly break down fatty acids for energy. amegroups.orgmdpi.com The accumulation of unmetabolized fatty acids and their byproducts, including certain acyl glycines, is a key feature of these conditions. mdpi.com In some cases of hyperammonemia resulting from inborn errors of urea (B33335) synthesis, sodium benzoate is used as a treatment to help remove excess nitrogen by forming hippurate, which is then excreted. researchgate.netmedscape.com

Biomarker for Xenobiotic Exposure (e.g., Toluene (B28343), Xylene Metabolite Profiling)

Methylhippuric acid is a well-established biomarker for occupational exposure to xylene, a common industrial solvent. psu.eduhmdb.caresearchgate.net When the body is exposed to xylene, it is metabolized in the liver by P450 oxidase enzymes into methylbenzoic acid. psu.edu This is then conjugated with glycine to form methylhippuric acid, which is excreted in the urine. psu.edu The levels of ortho-, meta-, and para-methylhippuric acids in urine directly correlate with exposure to the respective xylene isomers. brieflands.com

Similarly, hippuric acid is a major urinary metabolite of toluene, another widely used solvent. researchgate.netphytronix.com Monitoring the urinary concentrations of these metabolites is a crucial tool in industrial hygiene to assess and manage worker exposure to these potentially harmful chemicals. brieflands.comphytronix.com

Table 1: Summary of Research Findings

| Area of Study | Key Findings | References |

|---|---|---|

| Mammalian-Microbial Co-metabolism | Hippurate is a product of both microbial and mammalian metabolism, starting with dietary polyphenols. | researchgate.net, researchgate.net |

| Gut Microbiota and Hippurate Synthesis | Gut microbes, particularly Clostridium species, convert dietary aromatic compounds to benzoic acid, the precursor to hippurate. | nih.gov |

| Diet and Hippurate Excretion | Diets rich in fruits and whole grains are associated with higher urinary hippurate levels. | researchgate.net |

| Microbial Diversity and Hippurate | A strong positive correlation exists between gut microbial gene richness and urinary hippurate concentrations. | bmj.com, biorxiv.org |

| Hippurate as a Gut Health Marker | High hippurate levels are indicative of a diverse and healthy gut microbiome. | researchgate.net, researchgate.net, researchgate.net, researchgate.net |

| Inborn Errors of Metabolism | Elevated excretion of acyl glycines, including this compound, can indicate certain inborn errors of metabolism. | hmdb.ca, hmdb.ca |

| Mitochondrial Disorders | Measurement of acyl glycines can aid in the diagnosis of mitochondrial fatty acid beta-oxidation disorders. | hmdb.ca, hmdb.ca, amegroups.org, mdpi.com |

| Xenobiotic Exposure | Methylhippuric acid is a reliable biomarker for exposure to xylene. | hmdb.ca, researchgate.net, psu.edu, brieflands.com |

| Toluene Exposure | Hippuric acid is a primary metabolite used to monitor exposure to toluene. | researchgate.net, phytronix.com |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14566 |

| Hippuric acid | 464 |

| Benzoic acid | 243 |

| Glycine | 750 |

| Toluene | 1140 |

| Xylene | 7237 |

| o-Xylene | 7237 |

| m-Xylene | 7930 |

| p-Xylene | 7931 |

| 2-Methylhippurate | 135439 |

| 3-Methylhippuric acid | 14049 |

Modulation of Endogenous Biochemical Pathways (e.g., Glycine Metabolism, Nitrogen Homeostasis)

This compound and its parent compound, hippuric acid, are intricately linked to endogenous biochemical pathways, particularly those involving glycine metabolism and nitrogen homeostasis. Hippuric acid is synthesized in the liver and kidneys through the conjugation of benzoic acid with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase. This process serves as a primary route for the detoxification and elimination of benzoate.

The formation of hippurate is a significant consumer of the body's glycine pool. Glycine is a non-essential amino acid with numerous roles, including being a precursor for the synthesis of proteins, purines, and creatine. Conditions that lead to an increased load of benzoic acid or its precursors can, therefore, impact glycine availability for other essential metabolic functions. The synthesis of hippurate from glycine and benzoate is a key pathway for nitrogen disposal, as it incorporates nitrogen from glycine into a readily excretable form.

Research has highlighted that the level of hippurate in biological fluids can be an indicator of the metabolic state and gut microbiome activity, as many dietary compounds are metabolized to benzoate by gut bacteria before being absorbed and converted to hippurate. Thus, fluctuations in this compound or hippurate levels can reflect changes in both glycine metabolism and the body's handling of nitrogenous waste products.

Relevance in Renal Physiology and Excretion Mechanisms

This compound and, more significantly, its de-esterified form, hippurate, play a notable role in renal physiology and excretion. Hippurate is actively secreted by the renal tubules, a process mediated by organic anion transporters (OATs) located in the basolateral and apical membranes of the proximal tubule cells. Specifically, OAT1 and OAT3 are key transporters responsible for the uptake of hippurate from the blood into the tubular cells, while transporters like OAT4 and MRP2 are involved in its secretion into the tubular lumen for excretion in urine.

The efficient renal clearance of hippurate is a classic example of active tubular secretion, meaning its rate of excretion can exceed the rate of glomerular filtration. This mechanism is crucial for the rapid elimination of benzoate and other xenobiotics that are metabolized to hippuric acid. The high-capacity transport system for hippurate underscores its importance in detoxification and maintaining metabolic homeostasis.

Studies have shown that hippurate can accumulate in the blood in cases of renal insufficiency, making it a marker of declining kidney function. Its accumulation has been implicated in the progression of chronic kidney disease (CKD) by potentially contributing to interstitial fibrosis and inflammation. The handling of hippurate by the kidneys is, therefore, a critical aspect of renal function and a subject of ongoing research in nephrology.

Clinical and Epidemiological Associations with Cardiometabolic Conditions

Emerging evidence from clinical and epidemiological studies has linked circulating levels of hippurate to various cardiometabolic conditions, including obesity, insulin (B600854) resistance, and cardiovascular disease. Higher urinary and plasma concentrations of hippurate have been associated with improved metabolic health markers, such as lower blood pressure and reduced risk of hypertension.

One area of interest is the relationship between hippurate levels and gut microbiome composition. The gut microbiota metabolizes dietary polyphenols into benzoate, which is then converted to hippurate in the liver. A higher hippurate level may, therefore, reflect a healthier gut microbiome, which is known to be associated with better cardiometabolic outcomes. For instance, some studies have found an inverse relationship between hippurate levels and visceral fat mass and a positive association with microbial diversity.

Conversely, other studies have reported associations between elevated hippurate levels and adverse cardiovascular events, although these findings are less consistent and may depend on the specific patient population and metabolic context. The complex interplay between diet, gut microbiota, and host metabolism in determining hippurate levels makes it a significant biomarker in the study of cardiometabolic diseases.

Mechanisms of Antimicrobial and Antifungal Activities

Investigating the Role of Formaldehyde (B43269) Release in Anti-bacterial Action (as part of methenamine (B1676377) hippurate studies)

The antibacterial action of methenamine hippurate, a salt of hippuric acid and methenamine, is primarily attributed to the release of formaldehyde in acidic urine. Methenamine itself is inactive, but in an acidic environment (pH 5.5 or less), it undergoes hydrolysis to produce formaldehyde and ammonia (B1221849). Formaldehyde is a non-specific bactericidal agent that denatures proteins and nucleic acids of bacteria, leading to their death.

The hippurate component of the salt serves two main purposes. Firstly, it acts as a mild acidifying agent, helping to maintain the low urinary pH required for the conversion of methenamine to formaldehyde. Secondly, hippuric acid itself possesses some intrinsic antibacterial properties, although these are generally considered weaker than the effect of formaldehyde. The dual action of methenamine hippurate makes it effective for the prophylaxis and treatment of recurrent urinary tract infections (UTIs).

It is important to note that the antibacterial efficacy of methenamine hippurate is critically dependent on achieving and maintaining an acidic urinary pH. Factors that can increase urinary pH, such as certain diets, medications, or infections with urea-splitting bacteria (e.g., Proteus species), can reduce its effectiveness.

Direct Antibacterial Spectrum Analysis against Pathogens (e.g., E. coli, P. aeruginosa, S. aureus)

While the primary antibacterial mechanism of methenamine hippurate is formaldehyde-dependent, studies have also investigated the direct antibacterial activity of hippuric acid and its derivatives. Hippuric acid has been shown to exhibit a bacteriostatic effect against various pathogens, including common UTI-causing bacteria.

Research has demonstrated that hippuric acid can inhibit the growth of Escherichia coli, a frequent cause of UTIs. The antibacterial spectrum of hippuric acid also extends to other gram-negative bacteria like Pseudomonas aeruginosa and gram-positive bacteria such as Staphylococcus aureus. The precise mechanism of direct antibacterial action is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of essential enzymatic processes.

The following table summarizes the observed antibacterial activity of hippuric acid against selected pathogens from various studies.

| Pathogen | Type | Observed Effect |

| Escherichia coli | Gram-negative | Bacteriostatic/Inhibition of growth |

| Pseudomonas aeruginosa | Gram-negative | Inhibition of growth |

| Staphylococcus aureus | Gram-positive | Inhibition of growth |

It is generally accepted that the direct antibacterial effect of hippuric acid is less potent than that of conventional antibiotics.

Exploration of Antifungal Efficacy and Action Modes

In addition to its antibacterial properties, hippuric acid and its derivatives have been explored for their antifungal activity. Studies have shown that these compounds can inhibit the growth of various fungal species, including yeasts and molds.

The antifungal efficacy of hippuric acid has been demonstrated against clinically relevant fungi such as Candida albicans. The proposed mode of action for its antifungal effects is similar to its antibacterial mechanism, involving the disruption of the fungal cell membrane and interference with cellular metabolism. The lipophilic nature of the hippurate molecule may facilitate its entry into fungal cells, where it can exert its inhibitory effects.

Further research is ongoing to fully elucidate the spectrum of antifungal activity and the precise molecular targets of hippuric acid and its derivatives. The potential for these compounds to be used as antifungal agents, either alone or in combination with other drugs, is an area of active investigation.

Cellular and Subcellular Biochemical Effects

The biological and biochemical roles of this compound and its related compounds, particularly its precursor hippuric acid, are subjects of ongoing research. Their effects are notable at the cellular and subcellular levels, especially concerning energy metabolism and specific organ functions.

Impact on Mitochondrial Respiration and Energy Metabolism

While direct studies on this compound are limited, research on its parent compound, hippuric acid (hippurate), and its analogues provides insight into their effects on mitochondria, the primary sites of cellular energy production. Hippurate has been identified as a uremic toxin that can accumulate in chronic kidney disease (CKD) and is linked to endothelial dysfunction through mitochondrial pathways. nih.govmdpi.com In human aortic endothelial cells, hippurate treatment was shown to trigger mitochondrial fission, a process mediated by Dynamin-related protein 1 (Drp1). nih.govresearchgate.net This event is associated with an overproduction of mitochondrial reactive oxygen species (ROS), contributing to oxidative stress and impaired endothelial function. nih.govresearchgate.net

The impact on mitochondrial respiration can vary depending on the specific chemical structure of the hippurate analogue. A study on isolated rat kidney mitochondria examined the effects of different hippurates on oxygen consumption. oup.comnih.gov The findings revealed that:

4-methylbenzoylglycine (an analogue of this compound) in high intracellular concentrations did not affect mitochondrial oxygen consumption. oup.comnih.gov

The 2-methyl analogue caused a slight reduction in mitochondrial respiration. oup.comnih.gov

4-aminobenzoylglycine (p-aminohippurate) led to a significant reduction in mitochondrial respiration. oup.comnih.gov

These findings suggest that while the hippurate backbone is central, the type and position of substituents on the benzene (B151609) ring are critical in determining the specific impact on mitochondrial energy metabolism. oup.comnih.gov In states of metabolic acidosis, hippurate can also influence ammoniagenesis by stimulating glutaminase (B10826351) at the proximal luminal membrane, which shifts ammonia production from the mitochondria to the tubular lumen. mdpi.com

Influence on Renal Proximal Tubule Cell Function

This compound's parent compound, hippurate, is actively handled by the kidneys, and its accumulation has direct effects on renal proximal tubule cells. These cells are crucial for reabsorbing filtered nutrients and secreting waste products into the urine. oup.comnih.gov Hippurates, including endogenous hippurate and analogues like p-aminohippurate, are secreted into the urine by organic anion transporters (OAT1 and OAT3) located in the basolateral membranes of proximal tubule cells. nih.gov

This active secretion process can lead to a high accumulation of hippurates within the proximal tubule cells, with tissue-to-perfusate concentration ratios reaching as high as 600 in experimental models. oup.comnih.gov The efficiency of this tubular secretion is a primary determinant of renal hippurate accumulation. oup.comnih.gov In a healthy kidney, this transport is highly effective. cas.cz However, in cases of renal failure, the accumulation of hippurate can become toxic to tubular cells. researchgate.net High concentrations may disrupt the cellular redox balance by downregulating key antioxidant transcription factors. researchgate.net

Functionally, the serum concentration of hippurate is inversely correlated with renal function. cas.cznih.gov As the glomerular filtration rate (GFR) declines in chronic kidney disease, plasma hippurate levels rise substantially, sometimes by a factor of 100, reflecting the reduced capacity of the proximal tubules to clear it from the blood. cas.cznih.gov This makes hippurate a marker for the accumulation of certain uremic toxins. cas.cz

Emerging Roles in Disease Pathophysiology and Diagnostics

Alterations in the levels of this compound and its parent compound are increasingly recognized in the metabolomic profiles of various diseases, suggesting their potential as biomarkers for diagnosis and pathophysiology.

Alterations in Metabolomic Profiles in Liver and Kidney Disorders

Metabolomic studies have consistently identified hippurate and its derivatives as relevant molecules in both liver and kidney diseases.

Liver Disorders: Intrahepatic levels of hippurate have been found to be inversely associated with the severity of metabolic dysfunction-associated steatotic liver disease (MASLD). mdnewsline.comnih.gov Higher hippurate levels are linked to better metabolic health, including improvements in hepatic steatosis. mdpi.combmj.com In cell models, hippurate treatment has been shown to inhibit lipid accumulation and improve hepatocyte metabolic profiles by boosting metabolites involved in energy homeostasis. mdnewsline.comnih.gov Conversely, in studies of patients with hepatocellular carcinoma (HCC), a complication of chronic liver disease, urinary levels of hippurate were found to be significantly lower compared to healthy controls or those with cirrhosis. xiahepublishing.com Increased hippuric acid has also been associated with tyrosinemia, a metabolic disorder that can lead to liver and kidney disease. frontiersin.orgnih.govhmdb.camcdb.ca

Kidney Disorders: In chronic kidney disease (CKD), the compromised function of renal tubules leads to the accumulation of uremic toxins, including hippurate. nih.gov Plasma hippurate levels increase as kidney function declines, correlating with serum creatinine (B1669602) and the anion gap. nih.gov Studies have shown a significant inverse relationship between serum hippurate levels and creatinine clearance. cas.cz The fractional excretion of hippurate is decreased in patients with impaired kidney function, and it is considered a good marker for the accumulation of middle molecular weight uremic toxins. cas.cz In advanced CKD, significant changes in the clearance of hippurate are among the most prominent metabolic findings. nih.gov

Associations with Neurological and Psychological Conditions (e.g., Parkinsonism, Opium Use)

Emerging evidence links this compound and related compounds to neurological and psychological conditions.

Parkinsonism: Metabolomic studies of plasma from patients with Parkinson's disease (PD) have identified hippuric acid as part of a metabolite panel that can distinguish PD patients from healthy controls. nih.gov While the direct role of hippurate in PD pathophysiology is not fully understood, many metabolomics studies have reported alterations in the metabolism of aromatic amino acids (precursors to hippurate) and purine (B94841) metabolism, pointing toward mitochondrial dysfunction as a common theme in the disease. mdpi.com

Opium Use: In metabolomic studies of opium users, urinary levels of this compound were found to be significantly perturbed compared to non-user controls. frontiersin.orgnih.gov These alterations in this compound and hippurate may result from an interruption in the production of glycine, a key component for hippurate synthesis. frontiersin.orgnih.gov Opium use is known to cause widespread biochemical disruptions, including in pathways related to neurotransmitters, energy metabolism (Krebs cycle), and one-carbon metabolism, all of which can be reflected in the urinary metabolite profile. frontiersin.orgnih.gov

Table of Compounds and PubChem CIDs

Computational Chemistry and Theoretical Studies on Methyl Hippurate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of methyl hippurate. researchgate.netnorthwestern.edu These calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of the molecule, indicating regions susceptible to electrophilic and nucleophilic attack. This helps in predicting how this compound will interact with other molecules. tandfonline.com

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net

| Computational Parameter | Significance in Reactivity Prediction |

|---|---|

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. tandfonline.com |

Studies on related compounds, such as hippuric acid, have utilized DFT to determine the most stable conformers and to analyze their vibrational spectra. researchgate.net Similar computational approaches for this compound can elucidate its fundamental chemical properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com By simulating the motions of atoms and molecules, MD provides insights into the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

Key applications of MD simulations for this compound include:

Conformational Analysis: this compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore these different conformations and determine their relative stabilities, which is crucial for understanding its biological activity. nih.govbiorxiv.org

Intermolecular Interactions: MD simulations can model the interactions between this compound and its surrounding environment. For instance, they can reveal how water molecules are organized around the molecule, which influences its solubility and transport properties. nih.gov

Binding to Receptors: If this compound is being studied as a potential ligand for a biological receptor, MD simulations can be used to investigate the dynamics of the binding process and the stability of the resulting complex. colab.ws

| MD Simulation Application | Information Gained |

|---|---|

| Conformational Analysis | Identification of stable conformers and their relative energies. nih.govbiorxiv.org |

| Solvation Studies | Understanding of interactions with solvent molecules. |

| Binding Studies | Analysis of ligand-receptor interactions and binding stability. colab.ws |

For example, MD simulations have been used to study the conformational behavior of other modified nucleosides and peptides, demonstrating the utility of this technique in understanding molecular flexibility and interactions. nih.govnih.gov

Spectroscopic Parameter Prediction and Interpretation

Computational methods are frequently used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions can aid in the analysis of experimental data and provide a more detailed understanding of the molecule's structure and vibrational modes.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing these calculated shifts with experimental data helps in the accurate assignment of spectral peaks.

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.net This information is valuable for identifying the characteristic functional groups within this compound and for analyzing its conformational state.

| Spectroscopic Technique | Predicted Parameters | Utility |

|---|---|---|

| NMR (¹H, ¹³C) | Chemical Shifts | Aids in peak assignment and structural elucidation. researchgate.net |

| Infrared (IR) & Raman | Vibrational Frequencies and Intensities | Helps in identifying functional groups and conformational analysis. researchgate.net |

The analysis of NMR spectra of biofluids like urine has shown the presence of hippurate, and computational predictions can enhance the accuracy of such metabolomic studies. oup.comgre.ac.ukcore.ac.uknih.gov

In Silico Modeling of Biological Activity and Receptor Binding

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules and their interactions with biological targets, such as proteins and enzymes. nih.gov These methods are integral to modern drug discovery and can be applied to investigate the potential biological roles of this compound.

Key in silico approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor. It helps in identifying potential binding sites and estimating the binding affinity. biotech-asia.orgmdpi.com